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Introduction

Foretinib (GSK1363089) is an orally available, multi-kinase inhibitor that potently targets
several receptor tyrosine kinases (RTKSs), including the Mesenchymal-Epithelial Transition
factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] The c-
MET signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), plays a
crucial role in cell proliferation, motility, invasion, and angiogenesis.[3][4] Dysregulation and
overactivation of the c-MET pathway are implicated in the progression and metastasis of
various cancers, making it a key target for therapeutic intervention.[1][3][5]

Foretinib functions as an ATP-competitive inhibitor, binding to the kinase domain of c-MET and
preventing its autophosphorylation.[6][7] This inhibition blocks the activation of downstream
signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways.[1][4] Western blotting is
a fundamental and widely used immunoassay to verify the mechanism of action of kinase
inhibitors like Foretinib. Specifically, it allows for the sensitive detection and quantification of
the phosphorylated, active form of MET (p-MET) relative to the total MET protein, providing a
direct measure of the drug's target engagement and inhibitory efficacy in cancer cell lines and
tumor tissues.[5][8]

These application notes provide a comprehensive protocol for assessing the dose-dependent
effect of Foretinib on c-MET phosphorylation using quantitative Western blot analysis.
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c-MET Signaling Pathway and Foretinib Inhibition

The diagram below illustrates the HGF/c-MET signaling cascade and the inhibitory action of
Foretinib. Upon HGF binding, c-MET dimerizes and autophosphorylates on key tyrosine
residues, creating docking sites for downstream signaling molecules that activate pathways like
PI3K/AKT and RAS/ERK, promoting cell growth and survival. Foretinib blocks this initial
phosphorylation event.
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Caption: HGF/c-MET signaling pathway and its inhibition by Foretinib.
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Quantitative Data Summary

The following table presents representative quantitative data from a Western blot experiment
analyzing the effect of a 48-hour Foretinib treatment on p-MET levels in a MET-amplified
gastric cancer cell line (e.g., MKN-45).[4][8] Data is presented as the ratio of phosphorylated
MET (p-MET) to total MET, normalized to the vehicle control. This ratiometric analysis is crucial
for accurate quantification, as it controls for variations in protein loading.[9][10]

Normalized
p-MET Total MET
o . . p-MET / p-MET/Total
Treatment Foretinib Intensity Intensity .
. . Total MET MET Ratio
Group Conc. (nM) (Arbitrary (Arbitrary .
. . Ratio (% of
Units) Units)
Control)
Vehicle
0 15,230 15,500 0.983 100%
Control
Foretinib 10 9,150 15,350 0.596 60.6%
Foretinib 30 4,280 15,600 0.274 27.9%
Foretinib 100 1,450 15,420 0.094 9.6%

Note: These are example data based on published results showing a significant, dose-
dependent decrease in the p-MET/total MET ratio following Foretinib treatment.[5][11][12]

Detailed Protocol: Western Blot for p-MET

This protocol is optimized for the detection of phosphorylated proteins and requires careful
handling to preserve phosphorylation states.

Part 1: Cell Culture and Lysate Preparation

o Cell Seeding: Plate cells (e.g., MKN-45, SNU620, or other MET-driven cancer cells) in 6-well
plates and allow them to adhere and reach 70-80% confluency.

o Foretinib Treatment: Treat cells with increasing concentrations of Foretinib (e.g., 0, 10, 30,
100 nM) for the desired time period (e.g., 24-48 hours). Include a vehicle-only control (e.g.,
DMSO).
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e Cell Lysis:

o

Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline
(PBS).

o Add 100-150 pL of ice-cold RIPA lysis buffer per well. The buffer must be supplemented
with a protease inhibitor cocktail and a phosphatase inhibitor cocktail just before use to
prevent dephosphorylation of p-MET.[13]

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

o Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Protein Quantification: Transfer the supernatant to a new tube. Determine the protein
concentration using a BCA or Bradford protein assay.

Part 2: SDS-PAGE and Protein Transfer

o Sample Preparation: Dilute protein lysates to the same concentration (e.g., 1-2 pug/uL) with
lysis buffer. Add 4x Laemmli sample buffer and heat samples at 95°C for 5 minutes.

o Gel Electrophoresis: Load 20-30 pg of protein per lane onto an 8% SDS-polyacrylamide gel.
Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

 Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride
(PVDF) membrane. PVDF is recommended for its durability, especially if stripping and re-
probing is required.[14] Perform the transfer according to the manufacturer's protocol for
your transfer system (wet or semi-dry).

Part 3: Immunodetection

» Blocking:

o After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1%
Tween-20 (TBST).
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o Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin
(BSA) in TBST.[15] Note: Avoid using non-fat dry milk as a blocking agent, as its
phosphoprotein (casein) content can lead to high background when using phospho-
specific antibodies.[13][14]

e Primary Antibody Incubation:

o Dilute the primary antibody against phospho-MET (e.g., anti-p-Met Tyr1234/1235) in 5%
BSA/TBST according to the manufacturer's recommended dilution.

o Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

e Washing: Wash the membrane three times for 10 minutes each with TBST at room
temperature.

e Secondary Antibody Incubation:

o Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g.,
anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

¢ Final Washes: Wash the membrane three times for 10 minutes each with TBST.
 Signal Detection:

o Prepare the Enhanced Chemiluminescence (ECL) substrate according to the
manufacturer's instructions.

o Incubate the membrane with the ECL substrate for 1-5 minutes.

o Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time
to ensure bands are within the linear range and not saturated.[16]

Part 4: Stripping and Re-probing for Total MET

» Stripping (Optional but Recommended): To normalize the p-MET signal, re-probe the same
membrane for total MET protein.

o Wash the membrane in TBST.
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o Incubate in a mild stripping buffer for 15-30 minutes at room temperature.
o Wash thoroughly with TBST to remove residual stripping buffer.

e Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.

e Re-probing: Incubate the membrane with the primary antibody for total MET overnight at
4°C. Repeat the washing, secondary antibody, and detection steps as described above.

Experimental Workflow Diagram

This diagram provides a visual overview of the key steps in the Western blot protocol for p-MET
analysis.
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Caption: Step-by-step workflow for Western blot analysis of p-MET.
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Data Analysis and Quantification Workflow

Accurate quantification requires normalization of the phospho-protein signal to the total protein
signal. This corrects for any variations in the amount of protein loaded into each lane.[17][18]
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Caption: Logical workflow for quantitative Western blot data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://bitesizebio.com/23411/the-4-important-steps-for-western-blot-quantification/
https://pubmed.ncbi.nlm.nih.gov/32007473/
https://www.benchchem.com/product/b7856092?utm_src=pdf-body-img
https://www.benchchem.com/product/b7856092?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2,
blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC
[pmc.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]
3. Foretinib | C34H34F2N406 | CID 42642645 - PubChem [pubchem.ncbi.nim.nih.gov]

4. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing
CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]
6. selleckchem.com [selleckchem.com]
7. researchgate.net [researchgate.net]

8. Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour
effects of nanopatrticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nim.nih.gov]

9. licorbio.com [licorbio.com]
10. protocols.io [protocols.io]

11. Phase Il Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089),
cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One
[journals.plos.org]

12. Phase Il Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089),
cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-
techne.com]

14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
15. bio-rad-antibodies.com [bio-rad-antibodies.com]

16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
17. bitesizebio.com [bitesizebio.com]

18. A systematic approach to quantitative Western blot analysis - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Notes: Western Blot Analysis of p-MET
Expression After Foretinib Treatment]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://go.drugbank.com/drugs/DB12307
https://pubchem.ncbi.nlm.nih.gov/compound/Foretinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC7006849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7006849/
https://www.researchgate.net/figure/The-effects-of-c-Met-inhibitor-foretinib-on-cell-viability-survival-phosphorylation-of_fig1_315417205
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://www.researchgate.net/figure/a-Interactions-of-foretinib-in-the-active-site-of-c-MET-kinase-b-Validation-of-the_fig1_378872920
https://pmc.ncbi.nlm.nih.gov/articles/PMC8178268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8178268/
https://www.licorbio.com/support/contents/applications/western-blots/pan-protein-normalization-protocol.html
https://www.protocols.io/view/quantitative-western-blot-analysis-with-replicate-k6sczee.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0054014
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0054014
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0054014
https://pmc.ncbi.nlm.nih.gov/articles/PMC3597709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3597709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3597709/
https://www.bio-techne.com/resources/blogs/tips-to-optimize-your-western-blot-for-phosphorylated-protein-detection
https://www.bio-techne.com/resources/blogs/tips-to-optimize-your-western-blot-for-phosphorylated-protein-detection
https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/
https://www.bio-rad-antibodies.com/tips-western-blot-detection-of-phosphorylation-events.html
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/quantitative-western-blot-analysis.html
https://bitesizebio.com/23411/the-4-important-steps-for-western-blot-quantification/
https://pubmed.ncbi.nlm.nih.gov/32007473/
https://pubmed.ncbi.nlm.nih.gov/32007473/
https://www.benchchem.com/product/b7856092#western-blot-analysis-of-p-met-expression-after-foretinib-treatment
https://www.benchchem.com/product/b7856092#western-blot-analysis-of-p-met-expression-after-foretinib-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b7856092#western-blot-analysis-of-p-met-expression-
after-foretinib-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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